molecular formula C15H14N2O2S B11301193 3-Methyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3-Methyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11301193
M. Wt: 286.4 g/mol
InChI Key: QDMHWERSXWPYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a heterocyclic compound that features a unique structure combining a quinoline core with an oxazole ring and a thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with an oxazole precursor under acidic or basic conditions. The thiophene ring is introduced via a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-4-(THIOPHEN-2-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

3-methyl-4-thiophen-2-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C15H14N2O2S/c1-8-12-14(11-6-3-7-20-11)13-9(4-2-5-10(13)18)16-15(12)19-17-8/h3,6-7,14,16H,2,4-5H2,1H3

InChI Key

QDMHWERSXWPYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC=CS4

Origin of Product

United States

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